REACTION_SMILES
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[CH2:10]([CH3:11])[O:12][C:13](=[O:14])[C:15]1([NH:20][C:21](=[O:22])[CH:23]2[CH:24]([C:29](=[O:30])[OH:31])[CH2:25][CH:26]([OH:28])[CH2:27]2)[CH:16]([CH:18]=[CH2:19])[CH2:17]1.[CH2:56]([CH2:57][CH2:58][CH2:59][CH:60]=[CH2:61])[NH:62][CH3:63].[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[CH:64]([N:65]([CH2:66][CH3:67])[CH:68]([CH3:69])[CH3:70])([CH3:71])[CH3:72].[Cl:73][CH2:74][Cl:75].[O:76]=[CH:77][N:78]([CH3:79])[CH3:80].[P-:32]([F:33])([F:34])([F:35])([F:36])([F:37])[F:38].[n:39]1([O:40][C:41]([N:42]([CH3:43])[CH3:44])=[N+:45]([CH3:46])[CH3:47])[c:48]2[n:49][cH:50][cH:51][cH:52][c:53]2[n:54][n:55]1>>[CH2:10]([CH3:11])[O:12][C:13](=[O:14])[C:15]1([NH:20][C:21](=[O:22])[CH:23]2[CH:24]([C:29](=[O:31])[N:62]([CH2:56][CH2:57][CH2:58][CH2:59][CH:60]=[CH2:61])[CH3:63])[CH2:25][CH:26]([OH:28])[CH2:27]2)[CH:16]([CH:18]=[CH2:19])[CH2:17]1
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Name
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C=CC1CC1(NC(=O)C1CC(O)CC1C(=O)O)C(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC1CC1(NC(=O)C1CC(O)CC1C(=O)O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCCNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2cccnc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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C=CCCCCN(C)C(=O)C1CC(O)CC1C(=O)NC1(C(=O)OCC)CC1C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |